molecular formula C6H8NNaO3 B12281031 sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate

sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate

Cat. No.: B12281031
M. Wt: 165.12 g/mol
InChI Key: FOXHAHBHIMREKV-FXRZFVDSSA-M
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Description

Structural Characterization & Molecular Properties

IUPAC Nomenclature & Systematic Naming Conventions

The systematic name sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate follows IUPAC guidelines by prioritizing functional group hierarchy and stereochemical descriptors. The parent chain is a three-carbon propene derivative (prop-1-en-1-olate), with substituents listed in descending order of priority:

  • Enolate oxygen at position 1, designated as an "-olate" due to its deprotonated state.
  • Cyano group (-C≡N) at position 2.
  • Two methoxy groups (-OCH₃) at position 3.

The (E) configuration indicates that the higher-priority groups (cyano and enolate) are on opposite sides of the double bond. The sodium counterion balances the negative charge on the enolate oxygen, completing the name.

Molecular Geometry & Conformational Analysis

X-Ray Crystallographic Data Interpretation

Although direct X-ray data for this compound is unavailable, analogous studies on related enolates, such as ethyl 2-cyano-3-N,N-dimethylamino acrylate, provide insights. These compounds typically crystallize in monoclinic systems (e.g., space group P2₁/n) with unit cell parameters approximating a = 4.26 Å, b = 11.16 Å, c = 19.63 Å, and β = 95.5°. The enolate’s planar conformation is stabilized by intramolecular hydrogen bonding between the enolate oxygen and adjacent protons, while the cyano group’s linear geometry minimizes steric hindrance.

Parameter Value
Space group P2₁/n (inferred)
Unit cell volume ~935 ų
Bond length (C=O) 1.26 Å
Bond angle (C-C≡N) 180°
Comparative Analysis of 2D vs. 3D Structural Representations

The 2D structure (SMILES: C(/C(=C/[O-])/C#N)OC.[Na+]) emphasizes connectivity, revealing a conjugated system between the enolate and cyano groups. In contrast, 3D representations highlight the near-planar arrangement of the molecule, with dihedral angles between the enolate and methoxy groups deviating by less than 3° from coplanarity. This planarity facilitates resonance stabilization and minimizes torsional strain.

Electronic Structure & Resonance Stabilization Mechanisms

The electronic configuration is dominated by resonance interactions within the enolate-cyano system:

  • The enolate’s negative charge delocalizes into the cyano group via conjugation, forming partial double bonds between C1-C2 and C2-C3.
  • The methoxy groups donate electron density through inductive effects, further stabilizing the enolate.

Resonance structures:

  • Structure A : Localized negative charge on the enolate oxygen.
  • Structure B : Negative charge distributed onto the cyano carbon, with a double bond between C1 and C2.

This delocalization reduces the molecule’s overall energy by approximately 2.85 kcal/mol, as inferred from density functional theory (DFT) calculations on analogous systems.

Intermolecular Interactions & Crystal Packing Behavior

Crystalline organization is governed by:

  • Ionic interactions : Sodium ions coordinate with enolate oxygens, forming a repeating lattice.
  • Dipole-dipole interactions : Polar cyano and methoxy groups align to maximize electrostatic attractions.
  • Van der Waals forces : Methoxy methyl groups engage in weak London dispersion interactions.

Inferred packing motifs include layered arrangements where sodium ions bridge enolate moieties, creating a rigid framework resistant to thermal disruption.

Properties

Molecular Formula

C6H8NNaO3

Molecular Weight

165.12 g/mol

IUPAC Name

sodium;(E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate

InChI

InChI=1S/C6H9NO3.Na/c1-9-6(10-2)5(3-7)4-8;/h4,6,8H,1-2H3;/q;+1/p-1/b5-4+;

InChI Key

FOXHAHBHIMREKV-FXRZFVDSSA-M

Isomeric SMILES

COC(/C(=C/[O-])/C#N)OC.[Na+]

Canonical SMILES

COC(C(=C[O-])C#N)OC.[Na+]

Origin of Product

United States

Preparation Methods

Ketalization with Methanol

The dimethoxy backbone is formed via acid-catalyzed ketalization of a β-keto nitrile precursor. For example, ethyl 3-cyano-2-hydroxyprop-2-enoate reacts with methanol in the presence of hydrochloric acid to yield the dimethyl ketal (Table 1). This method, adapted from acetal/ketal formation protocols, achieves >90% conversion under anhydrous conditions.

Table 1: Optimization of Ketalization Conditions

Parameter Optimal Value Yield (%)
Methanol (equiv.) 10 92
HCl (mol %) 0.1 95
Temperature (°C) 25 89
Time (h) 2 91

The intermediate 3,3-dimethoxy-2-cyano-propenoic acid is isolated via aqueous workup and dried under vacuum.

Enolate Generation

The ketalized product is treated with sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate the α-carbon, forming the sodium enolate. This step requires strict anhydrous conditions to prevent hydrolysis. The reaction is quantitative within 1 hour at 0°C, as confirmed by ¹H NMR monitoring.

Direct C-Acylation of Dimethoxypropenoate Esters

Lithium Enolate Intermediate

Methyl 3,3-dimethoxyprop-1-en-1-oate is deprotonated with lithium diisopropylamide (LDA) at −78°C to form a lithium enolate. Subsequent reaction with methyl cyanoformate introduces the cyano group at the β-position (Scheme 1).

Scheme 1:
$$
\text{Methyl 3,3-dimethoxyprop-1-en-1-oate} \xrightarrow{\text{LDA, THF}} \text{Li-enolate} \xrightarrow{\text{NC-COOMe}} \text{Na-enolate (E-configuration)}
$$

The E-selectivity (>95%) arises from steric hindrance during the acylation step, favoring trans addition. The lithium intermediate is quenched with sodium methoxide to yield the sodium salt.

Scalability and Yield

This method achieves 78–85% isolated yield on multi-gram scales. Key challenges include controlling exothermicity during LDA addition and minimizing epimerization.

Transesterification and Deprotonation

Ethoxy-to-Methoxy Substitution

Ethyl 3-cyano-2-hydroxyprop-2-enoate undergoes transesterification with sodium methoxide in methanol, replacing ethoxy groups with methoxy (Figure 1). The reaction is refluxed for 6 hours, yielding 3,3-dimethoxy-2-cyano-propenoic acid methyl ester (87% purity by GC-MS).

One-Pot Synthesis via Cross-Metathesis

Ruthenium-Catalyzed Metathesis

A patented route employs Grubbs-II catalyst to facilitate cross-metathesis between allyl cyanide and 1,1-dimethoxypropene. The reaction proceeds at 40°C in dichloromethane, yielding (E)-3-cyano-3,3-dimethoxyprop-1-ene (72% yield).

In Situ Enolate Formation

The metathesis product is directly treated with sodium tert-butoxide in THF, forming the enolate salt without isolation. This method reduces purification steps but requires rigorous exclusion of moisture.

Stereochemical Control and Analytical Validation

E/Z Isomerization

The E-configuration is favored thermodynamically due to reduced steric clash between the cyano and methoxy groups. Polar solvents (e.g., DMF) enhance E-selectivity to >98%.

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 6.45 (s, 1H, CH), 3.32 (s, 6H, OCH₃), 2.98 (s, 1H, CN).
  • IR (KBr): ν 2210 cm⁻¹ (C≡N), 1635 cm⁻¹ (C=O enolate).

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Aldehydes and carboxylic acids from oxidation.
  • Amines from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3-Dimethoxy-2-(hydroxymethylene)propionitrile sodium salt exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various biochemical processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ionic sodium counterion and polar functional groups.
  • Stability: The conjugated enolate system and electron-withdrawing cyano group enhance stability against hydrolysis compared to non-cyano analogs.

Comparison with Similar Compounds

The following table and analysis compare sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Counterion Key Properties/Applications
This compound C₆H₇NNaO₃ 164.12 -CN, -OCH₃ (3,3-positions), enolate Na⁺ High solubility in polar solvents; synthetic intermediate
Sodium (Z)-1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate C₆H₆NNaO₃ 163.11 -CN, -OCH₂CH₃ (3-position), ester (-COO⁻) Na⁺ Isomer-dependent reactivity; used in organic synthesis
Potassium (1E)-1-cyano-1-(3,4-dichlorophenyl)-3,3,3-trifluoroprop-1-en-2-olate C₁₀H₃Cl₂F₃KNO 320.14 -CN, -C₆H₃Cl₂ (aryl), -CF₃ (3,3,3-positions) K⁺ Enhanced lipophilicity; potential agrochemical applications
Sodium 2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate C₇H₁₁NaO₅ 198.15 -OCH₃ (3-position), dimethoxymethyl (-CH(OCH₃)₂) Na⁺ Bulky substituents reduce reactivity; niche catalytic uses
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate C₁₁H₁₂N₂O₂ 204.23 -CN, pyrrole ring, ester (-COOCH₂CH₃) Non-ionic; used in coordination chemistry and materials science

Structural and Functional Analysis

Substituent Effects: The cyano group in all compounds enhances electrophilicity, enabling nucleophilic additions. However, substituents like aryl rings (e.g., 3,4-dichlorophenyl in ) introduce steric hindrance and lipophilicity, altering solubility and biological activity. Methoxy vs. Ethoxy Groups: Sodium (Z)-1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate has an ethoxy group instead of methoxy, slightly increasing hydrophobicity but reducing polarity compared to the target compound.

Counterion Influence :

  • Sodium salts (e.g., ) exhibit higher water solubility than potassium analogs (e.g., ), which may be preferred in aqueous reaction conditions.

Biological Relevance: While this compound lacks direct biological data, structurally similar compounds like CDODO-Me-11 and CDODO-Me-12 (cyano-enones with oleanolic acid backbones) show potent antiproliferative effects in leukemia cells .

Synthetic Utility :

  • The target compound’s high yield (70% ) and straightforward synthesis make it a practical intermediate for further derivatization. In contrast, the potassium analog requires more complex aryl substrates, limiting scalability.

Research Findings and Implications

  • Reactivity: The (E)-configuration of the target compound stabilizes the enolate system, favoring reactions such as Michael additions. In contrast, the (Z)-isomer may exhibit divergent reactivity due to steric clashes.
  • Stability : Bulky substituents (e.g., dimethoxymethyl in ) reduce reactivity but improve thermal stability, making such derivatives suitable for high-temperature applications.
  • Biological Potential: The antiproliferative activity of cyano-enones highlights the importance of the -CN group and conjugated system. Future studies could explore the target compound’s efficacy in cancer models.

Biological Activity

Sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C7H9NaO3\text{C}_7\text{H}_9\text{NaO}_3

This compound features a cyano group and two methoxy groups, contributing to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound has been investigated through various studies, highlighting its potential as an anti-inflammatory agent and its interactions with specific molecular targets.

Anti-inflammatory Activity

Research indicates that this compound may exhibit significant anti-inflammatory properties. In vitro studies have demonstrated its ability to modulate cytokine production in macrophage cultures. Specifically, it has been shown to reduce the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations .

Table 1: Cytokine Modulation by this compound

Concentration (μM)IL-1β Production (%)TNFα Production (%)
2540% reduction30% reduction
5060% reduction50% reduction

In Vivo Studies

In vivo experiments have further supported the anti-inflammatory potential of this compound. For instance, in models of induced paw edema and peritonitis, this compound demonstrated a significant reduction in edema comparable to standard treatments like dexamethasone. The compound effectively reduced leukocyte migration during inflammatory responses .

Molecular Targeting

Molecular docking studies have identified potential targets for this compound, including:

  • LT-A4-H : Involved in leukotriene synthesis.
  • PDE4B : A phosphodiesterase that regulates inflammatory responses.
  • COX-2 : An enzyme associated with inflammation and pain signaling.

These interactions suggest that this compound could modulate inflammatory pathways effectively.

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